ER-34122
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Overview
Description
ER-34122 is a novel compound known for its dual inhibition of 5-lipoxygenase and cyclooxygenase enzymes. It exhibits potent anti-inflammatory activity, particularly in models of arachidonic acid-induced ear inflammation . The molecular formula of this compound is C27H26ClN3O5, and it has a molecular weight of 507.96 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
ER-34122 is synthesized through a series of chemical reactions involving pyrazole derivatives. The synthesis typically involves the reaction of 1,5-bis(4-methoxyphenyl)pyrazole with dimethoxymethyl chloride and 2-chlorobenzamide under controlled conditions . The reaction conditions include the use of specific solvents and catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
The industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yield and purity, often involving multiple purification steps such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
ER-34122 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the functional groups in this compound.
Substitution: Substitution reactions can occur at the pyrazole ring or the benzamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles under controlled temperatures and pH.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical properties and potential biological activities .
Scientific Research Applications
ER-34122 has several scientific research applications, including:
Chemistry: Used as a model compound to study dual enzyme inhibition and its effects on metabolic pathways.
Biology: Investigated for its role in modulating inflammatory responses in cellular and animal models.
Medicine: Explored for potential therapeutic applications in treating inflammatory diseases such as arthritis and asthma.
Industry: Utilized in the development of anti-inflammatory drugs and as a reference compound in pharmacological studies
Mechanism of Action
ER-34122 exerts its effects by inhibiting the activity of 5-lipoxygenase and cyclooxygenase enzymes. These enzymes are involved in the production of pro-inflammatory mediators such as leukotrienes and prostaglandins. By inhibiting these enzymes, this compound reduces the production of these mediators, thereby exerting its anti-inflammatory effects . The molecular targets include the active sites of 5-lipoxygenase and cyclooxygenase, where this compound binds and inhibits their catalytic activity .
Comparison with Similar Compounds
Similar Compounds
Zileuton: A selective 5-lipoxygenase inhibitor used in the treatment of asthma.
Indomethacin: A nonsteroidal anti-inflammatory drug that inhibits cyclooxygenase.
Licofelone: A dual 5-lipoxygenase and cyclooxygenase inhibitor similar to ER-34122
Uniqueness
This compound is unique due to its potent dual inhibition of both 5-lipoxygenase and cyclooxygenase, making it more effective in reducing inflammation compared to selective inhibitors like zileuton and indomethacin. Its dual inhibitory action provides a broader spectrum of anti-inflammatory effects, making it a valuable compound in the study and treatment of inflammatory diseases .
Properties
CAS No. |
179325-62-3 |
---|---|
Molecular Formula |
C27H26ClN3O5 |
Molecular Weight |
508.0 g/mol |
IUPAC Name |
5-[[1,5-bis(4-methoxyphenyl)pyrazol-3-yl]-dimethoxymethyl]-2-chlorobenzamide |
InChI |
InChI=1S/C27H26ClN3O5/c1-33-20-10-5-17(6-11-20)24-16-25(30-31(24)19-8-12-21(34-2)13-9-19)27(35-3,36-4)18-7-14-23(28)22(15-18)26(29)32/h5-16H,1-4H3,(H2,29,32) |
InChI Key |
USJVSASRKOHVHQ-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=CC(=NN2C3=CC=C(C=C3)OC)C(C4=CC(=C(C=C4)Cl)C(=O)N)(OC)OC |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NN2C3=CC=C(C=C3)OC)C(C4=CC(=C(C=C4)Cl)C(=O)N)(OC)OC |
Synonyms |
5-((1,5-bis(4-methoxyphenyl)pyrazol-3-yl)dimethoxymethyl)-2-chlorobenzamide ER 34122 ER-34122 |
Origin of Product |
United States |
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